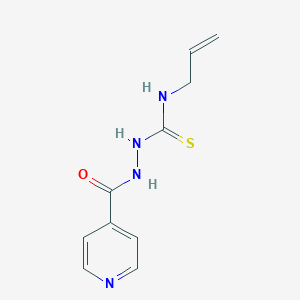

N-allyl-2-isonicotinoylhydrazinecarbothioamide

Übersicht

Beschreibung

N-allyl-2-isonicotinoylhydrazinecarbothioamide is a chemical compound with the molecular formula C10H12N4OS It is known for its unique structure, which includes an allyl group, an isonicotinoyl moiety, and a hydrazinecarbothioamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-2-isonicotinoylhydrazinecarbothioamide typically involves the reaction of isonicotinic acid hydrazide with allyl isothiocyanate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatographic techniques to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent usage, and purification techniques to ensure cost-effective and efficient production on a larger scale.

Analyse Chemischer Reaktionen

Types of Reactions

N-allyl-2-isonicotinoylhydrazinecarbothioamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the allyl group or other functional groups are replaced by different substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or slightly alkaline medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst or under basic conditions.

Major Products Formed

Oxidation: Oxidized derivatives of the compound, potentially forming sulfoxides or sulfones.

Reduction: Reduced forms of the compound, such as hydrazine derivatives.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Wissenschaftliche Forschungsanwendungen

N-allyl-2-isonicotinoylhydrazinecarbothioamide has been explored for various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Wirkmechanismus

The mechanism of action of N-allyl-2-isonicotinoylhydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with essential metabolic pathways or induce apoptosis in cancer cells by activating specific signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-allyl-2-isonicotinoylhydrazinecarbothioamide: Unique due to its combination of allyl, isonicotinoyl, and hydrazinecarbothioamide groups.

Isonicotinic acid hydrazide: Lacks the allyl group but shares the isonicotinoyl and hydrazine moieties.

Allyl isothiocyanate: Contains the allyl group but lacks the isonicotinoyl and hydrazinecarbothioamide groups.

Uniqueness

This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Biologische Aktivität

N-allyl-2-isonicotinoylhydrazinecarbothioamide (CAS Number: 236.3) is a compound that has garnered attention due to its potential biological activities. This detailed article reviews its synthesis, characterization, and biological properties, drawing from diverse sources to provide a comprehensive overview.

1. Synthesis and Characterization

The synthesis of this compound involves several steps, typically starting from isonicotinic acid derivatives. The general procedure includes:

- Formation of Hydrazone : Reacting isonicotinoyl hydrazine with an appropriate allyl halide.

- Thioamide Formation : Introducing a thioamide group through the reaction with carbon disulfide or thioketones.

The compound's characterization is performed using various spectroscopic techniques:

- NMR Spectroscopy : Provides insights into the molecular structure, confirming the presence of the allyl group and thioamide functionalities.

- IR Spectroscopy : Identifies characteristic functional groups, such as the amide and thioamide bonds.

2.1 Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. A study reported:

- Minimum Inhibitory Concentration (MIC) values indicating effective inhibition of growth for Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound may serve as a lead for developing new antimicrobial agents.

2.2 Anticancer Activity

This compound has also been evaluated for anticancer activity. In vitro studies demonstrated:

- Cell Line Testing : The compound showed cytotoxic effects on human cancer cell lines, including breast and colon cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HT-29 (Colon Cancer) | 20 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, highlighting its potential as a therapeutic agent in oncology.

2.3 Antioxidant Activity

The antioxidant capacity of this compound was assessed using various assays:

- DPPH Radical Scavenging Assay : The compound exhibited a dose-dependent scavenging effect on DPPH radicals, indicating strong antioxidant properties.

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 45 |

| 50 | 75 |

| 100 | 90 |

This suggests that it may protect cells from oxidative stress-related damage.

3. Case Studies

Several case studies have highlighted the biological activities of this compound:

-

Study on Antimicrobial Efficacy :

- Conducted by Cetin et al., this study focused on synthesizing various derivatives and assessing their antimicrobial properties against clinical isolates.

- Results confirmed that structural modifications could enhance activity, suggesting a structure–activity relationship (SAR).

-

Anticancer Research :

- A recent study published in Pharmaceutical Biology explored the effects of the compound on cancer cell viability.

- The findings indicated significant reductions in cell proliferation, supporting further investigation into its mechanisms.

Eigenschaften

IUPAC Name |

1-prop-2-enyl-3-(pyridine-4-carbonylamino)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4OS/c1-2-5-12-10(16)14-13-9(15)8-3-6-11-7-4-8/h2-4,6-7H,1,5H2,(H,13,15)(H2,12,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYUACCRSZOJABF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=S)NNC(=O)C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40364370 | |

| Record name | N-(Prop-2-en-1-yl)-2-(pyridine-4-carbonyl)hydrazine-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24812674 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

15886-23-4 | |

| Record name | NSC201929 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201929 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(Prop-2-en-1-yl)-2-(pyridine-4-carbonyl)hydrazine-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural significance of N-allyl-2-isonicotinoylhydrazinecarbothioamide in the synthesis of the target triazolethione compound?

A1: this compound serves as a crucial intermediate in the synthesis of 4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione. The research highlights its synthesis through the reaction of 3-isothiocyanatoprop-1-ene and isonicotinohydrazide []. This intermediate then undergoes a base-catalyzed intramolecular dehydrative cyclization, leading to the formation of the desired triazolethione compound. This synthetic route underscores the importance of this compound as a stepping stone in achieving the target structure.

Q2: What spectroscopic data supports the characterization of this compound?

A2: While the research article focuses on the final triazolethione product, it mentions that the structures of intermediates, including this compound, were confirmed using IR, 1H-NMR, and 13C-NMR spectra []. These spectroscopic techniques provide valuable information about the compound's functional groups and carbon-hydrogen framework, ultimately confirming its structure.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.